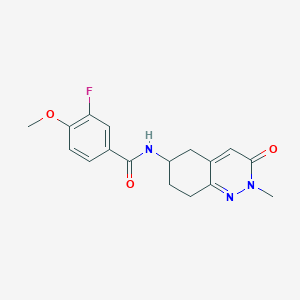

3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Descripción

This compound features a benzamide core substituted with a 3-fluoro-4-methoxy group, linked to a bicyclic 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin moiety. The hexahydrocinnolin scaffold provides conformational rigidity, which may influence target selectivity .

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-21-16(22)9-11-7-12(4-5-14(11)20-21)19-17(23)10-3-6-15(24-2)13(18)8-10/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEJKAKCZBPWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The hexahydrocinnolinyl moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and manganese dioxide. Reaction conditions often involve refluxing in solvents like methanol or carbon tetrachloride .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzamide have been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .

Case Study:

A study focused on related benzamide derivatives demonstrated that modifications in the aromatic ring can enhance selectivity towards specific cancer types, suggesting a potential pathway for optimizing 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide for targeted cancer therapies .

Neurological Disorders

Another promising area for this compound is the treatment of neurological disorders. Compounds that interact with neurotransmitter systems have been explored for their potential to alleviate symptoms associated with conditions such as depression and anxiety. The methoxy group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology .

Case Study:

Research has shown that similar compounds can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels. This suggests that this compound could be evaluated for its efficacy in treating mood disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorine atom and methoxy group can significantly influence the compound's lipophilicity and receptor binding affinity.

Table 1: Key Structural Features and Their Effects

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases potency against certain targets |

| Methoxy Group | Enhances CNS penetration |

| Hexahydrocinnoline Moiety | Potentially improves selectivity |

Synthesis and Modification

The synthesis of this compound involves several steps that allow for further modifications to enhance its therapeutic profile. Techniques such as nucleophilic substitution and coupling reactions are commonly employed to introduce various functional groups.

Research Insight:

Recent advancements in synthetic methodologies have made it possible to efficiently produce this compound and its analogs with high yields and purity. This facilitates extensive SAR studies and the exploration of new therapeutic avenues .

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following analysis highlights structural analogs, focusing on substituent effects, heterocyclic systems, and synthetic efficiency.

Substituent Variations on the Benzamide Ring

- Key Insights :

- Fluorine vs. Methoxy : The target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, optimizing electronic effects for receptor interactions. In contrast, analogs like 6b16 (methoxy only) or 6b17 (fluoro only) lack this balance .

- Hydroxy vs. Halogen : Compounds like Rip-D () with a hydroxy substituent exhibit higher polarity, which may reduce membrane permeability compared to the target’s halogenated structure .

Heterocyclic Core Modifications

- Key Insights: The hexahydrocinnolin core in the target compound imposes steric constraints that may improve selectivity compared to triazolo derivatives, which have smaller, more flexible rings . Chromen-based analogs () feature fused aromatic systems, favoring planar interactions but lacking the conformational control of bicyclic cinnolins .

Actividad Biológica

3-Fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated benzamide moiety and a hexahydrocinnoline derivative. Its molecular formula is , with a molecular weight of approximately 345.39 g/mol. The presence of the fluorine atom and methoxy group suggests enhanced lipophilicity and possible interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that the benzamide structure may interact with specific kinases involved in cancer progression.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, analogs of the compound were tested against various cancer cell lines. Results indicated that the compound inhibited tumor growth by inducing apoptosis in cancer cells via the mitochondrial pathway. The study highlighted the importance of the fluorine atom in enhancing binding affinity to target proteins involved in cell survival pathways .

Case Study 2: Antimicrobial Activity

A comparative analysis published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzamide derivatives. The results showed that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.